2,3-Difluoro-6-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

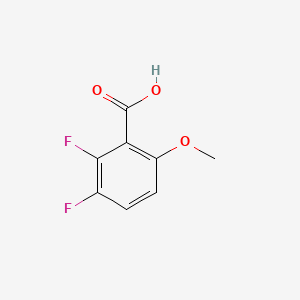

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTKYWQMCSZCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397506 | |

| Record name | 2,3-Difluoro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773873-26-0 | |

| Record name | 2,3-Difluoro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-6-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,3-Difluoro-6-methoxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 2,3-Difluoro-6-methoxybenzoic acid, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. It covers its chemical identity, synthesis, physical properties, and prospective applications, with a focus on its utility in drug discovery programs.

Chemical Identity and Properties

This compound is a substituted benzoic acid derivative. The presence of two fluorine atoms and a methoxy group on the aromatic ring imparts unique electronic properties and metabolic stability, making it an attractive scaffold for the synthesis of novel pharmaceutical agents.[1][2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 773873-26-0 | [3][4][5][6] |

| Molecular Formula | C₈H₆F₂O₃ | [3][4][5] |

| Molecular Weight | 188.13 g/mol | [3] |

| IUPAC Name | This compound | [3][4][5] |

| Appearance | White to pale cream crystals or powder | [4] |

| Melting Point | 123.5-129.5 °C | [4] |

| SMILES | COC1=C(C(=C(C=C1)F)F)C(=O)O | [3][7] |

| InChI Key | MMTKYWQMCSZCGW-UHFFFAOYSA-N | [3][4][5] |

Synthesis Pathway and Experimental Protocols

The synthesis of this compound can be achieved via a two-step process starting from 3,4-difluoroanisole. The first step involves the formation of the intermediate aldehyde, 2,3-difluoro-6-methoxybenzaldehyde, which is then oxidized to the final carboxylic acid product.

Logical Synthesis Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound, 97% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound [sobekbio.com]

- 7. PubChemLite - this compound (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-6-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties, experimental analysis protocols, and synthesis of 2,3-Difluoro-6-methoxybenzoic acid. This fluorinated benzoic acid derivative is a valuable building block in medicinal chemistry and materials science, making a thorough understanding of its characteristics essential for its application.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. These properties are critical for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability.

Identification and Structural Data

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 773873-26-0 | [1][2][3] |

| Molecular Formula | C₈H₆F₂O₃ | [1][2][3] |

| Molecular Weight | 188.13 g/mol | [3] |

| SMILES | COC1=CC=C(F)C(F)=C1C(O)=O | [1][2] |

| InChI Key | MMTKYWQMCSZCGW-UHFFFAOYSA-N | [1][2][3] |

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to pale cream crystals or crystalline powder | [1][2] |

| Melting Point | 123.5 - 129.5 °C | [1][2][3] |

| logP (Predicted) | 1.6 | [4] |

| Purity (Assay) | ≥96.0% (Silylated GC); 96.0 - 104.0% (Aqueous Titration) | [1][2] |

Synthesis and Analysis Workflow

The general workflow for obtaining and characterizing this compound involves synthesis from precursors, followed by purification and a series of analytical tests to confirm its identity, purity, and key physicochemical properties.

Caption: Workflow for Synthesis and Physicochemical Analysis.

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved via a two-step process starting from 3,4-difluoroanisole. The first step involves the synthesis of the aldehyde intermediate, as detailed in the literature, followed by its oxidation.[5]

Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde[5]

-

Preparation: A 2 M solution of lithium diisopropylamide (LDA) in THF/n-heptane (171 mL, 341 mmol) is diluted with 250 mL of dry THF under a nitrogen atmosphere and cooled to -75°C.

-

Addition of Anisole: A solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in 100 mL of anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -75°C. The mixture is stirred for 1 hour.

-

Formylation: Dry N,N-dimethylformamide (DMF) (27.6 mL, 358 mmol) is added dropwise, and stirring continues for 10 minutes at -70°C.

-

Quenching and Extraction: The reaction is quenched by adding acetic acid (30 mL) and water (400 mL), allowing the mixture to warm to 10°C. The product is extracted with diethyl ether (2 x 300 mL).

-

Washing: The combined organic layers are washed sequentially with water (250 mL), 0.2 N aqueous HCl (400 mL), and brine (2 x 250 mL).

-

Isolation: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting oil is crystallized and purified by recrystallization from an ether/petroleum ether mixture to yield the aldehyde intermediate.

Step 2: Oxidation to this compound

This is a generalized protocol for the oxidation of an aryl aldehyde to a carboxylic acid.

-

Dissolution: The 2,3-Difluoro-6-methoxybenzaldehyde intermediate is dissolved in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Oxidation: An oxidizing agent (e.g., potassium permanganate solution or Jones reagent) is added portion-wise at a controlled temperature (typically 0-10°C) until a persistent color change indicates the reaction is complete.

-

Workup: The reaction mixture is quenched (e.g., with sodium bisulfite for permanganate). The resulting solid (manganese dioxide) is removed by filtration.

-

Acidification and Isolation: The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product. The solid is collected by filtration, washed with cold water, and dried.

-

Purification: The crude acid is purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.

Purity Determination by Aqueous Acid-Base Titration

This method quantifies the acidic content of the sample, providing a measure of purity.[1][2]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as a mixture of ethanol and water, to ensure complete dissolution.

-

Titration Setup: Use a calibrated burette filled with a standardized solution of sodium hydroxide (NaOH, ~0.1 N). Add a few drops of a suitable indicator (e.g., phenolphthalein) to the sample solution.

-

Titration: Titrate the sample solution with the NaOH solution with constant stirring until the endpoint is reached, indicated by a persistent color change of the indicator.

-

Calculation: The purity is calculated based on the volume of titrant used, its concentration, the sample weight, and the molecular weight of the acid (188.13 g/mol ).

Melting Point Determination

The melting point provides a quick indication of purity. A sharp melting range close to the literature value suggests high purity.[1][3]

-

Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus.

-

Heating: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions.

-

Hazard Statements:

-

Recommended Precautions:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

The logical relationship for handling this chemical based on its hazard profile is outlined below.

Caption: Hazard-Based Safe Handling Protocol Logic.

References

- 1. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. PubChemLite - this compound (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

- 5. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,3-Difluoro-6-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2,3-Difluoro-6-methoxybenzoic acid. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from computational and experimental studies of structurally related ortho-substituted benzoic acids to predict its behavior. The interplay of steric hindrance and intramolecular hydrogen bonding, dictated by the ortho fluoro and methoxy substituents, is explored as the primary determinant of its three-dimensional structure. This document outlines the probable low-energy conformations and discusses the underlying principles governing its structural characteristics, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction

This compound is a polysubstituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. The spatial arrangement of its functional groups—a carboxylic acid, a methoxy group, and two fluorine atoms on a benzene ring—is critical to its chemical reactivity, physical properties, and biological activity. The substitution pattern, particularly the presence of substituents at the ortho positions (2- and 6-) relative to the carboxylic acid, introduces significant steric and electronic effects that govern the molecule's conformation. This phenomenon, broadly known as the "ortho effect," can lead to unique molecular shapes and reactivities compared to their meta and para isomers.[1][2]

Understanding the three-dimensional structure and conformational dynamics of this compound is therefore essential for predicting its interactions with biological targets and for designing novel molecules with desired properties. This guide will delve into the factors that influence its structure, based on established principles from studies of analogous compounds.

Predicted Molecular Structure and Conformation

The conformation of this compound is primarily determined by the rotational freedom around two key single bonds: the C1-C(arboxylic) bond and the C6-O(methoxy) bond. The orientation of the carboxylic acid and methoxy groups is influenced by a delicate balance of steric repulsion and potential intramolecular hydrogen bonding.

Influence of ortho Substituents

The fluorine atom at the 2-position and the methoxy group at the 6-position create a crowded environment around the carboxylic acid group. This steric hindrance is expected to force the carboxylic acid group to twist out of the plane of the benzene ring.[1][3] In contrast, unsubstitued benzoic acid is largely planar, allowing for resonance stabilization between the carboxyl group and the aromatic ring. For 2,6-disubstituted benzoic acids, this co-planarity is often disrupted. For instance, in 2,6-difluorobenzoic acid, the dihedral angle between the benzene ring and the carboxylate group has been observed to be 33.70 (14)°.[4]

Intramolecular Hydrogen Bonding

A significant conformational determinant in ortho-methoxybenzoic acids is the potential for an intramolecular hydrogen bond between the hydrogen of the carboxylic acid and the oxygen of the methoxy group.[5][6] This interaction can stabilize a conformation where these two groups are in proximity.

Probable Conformers

Based on the interplay of these effects, several low-energy conformers for this compound can be postulated. The relative energies of these conformers would depend on the energetic cost of steric repulsion versus the energetic gain from intramolecular hydrogen bonding and resonance effects.

A diagram illustrating the key rotational degrees of freedom and potential intramolecular interactions is presented below.

Caption: Factors influencing the conformation of this compound.

The two primary rotational isomers of the carboxylic acid group are the syn and anti conformations, referring to the orientation of the acidic proton relative to the carbonyl oxygen. Due to steric clashes, the anti conformer is generally higher in energy for ortho-substituted benzoic acids. Within the more stable syn conformer, rotation around the C-C bond connecting the carboxyl group to the ring leads to different spatial arrangements.

A simplified representation of the likely conformational equilibrium is shown below.

Caption: Simplified equilibrium between two possible twisted conformers.

Data Presentation

As no specific experimental or computational data for this compound has been reported in the literature, a table of quantitative data cannot be provided. However, for context, typical bond lengths and angles for similar fragments from computational studies of related molecules are provided below. These values should be considered as approximations.

Table 1: Estimated Geometric Parameters for this compound (based on analogous compounds)

| Parameter | Expected Value Range |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.38 - 1.40 |

| C-COOH | 1.48 - 1.51 |

| C=O | ~1.21 |

| C-OH | ~1.34 |

| C-F | 1.33 - 1.36 |

| C-OCH3 | 1.36 - 1.38 |

| O-CH3 | ~1.43 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-COOH | 118 - 122 |

| O=C-OH | ~123 |

| C-O-CH3 | 117 - 119 |

| Dihedral Angles (°) | |

| C-C-C=O | Likely non-planar (e.g., 20-40°) |

| C-C-O-H (syn) | ~0 |

Note: These are generalized values and the actual parameters for this compound may vary.

Experimental and Computational Protocols

While specific protocols for this compound are not available, a standard workflow for characterizing the molecular structure and conformation of a new substituted benzoic acid would involve the following methodologies.

Synthesis and Crystallization

A potential synthetic route to the title compound could start from 3,4-difluoroanisole, which can be lithiated and then carboxylated. A procedure for a similar compound, 2,3-difluoro-6-methoxybenzaldehyde, involves the reaction of 3,4-difluoroanisole with lithium diisopropylamide followed by N,N-dimethylformamide.[7] A similar approach using a carboxylating agent could yield the desired benzoic acid.

Caption: A generalized workflow for synthesis and structural analysis.

X-ray Crystallography

The definitive method for determining the solid-state structure is single-crystal X-ray diffraction. This would provide precise bond lengths, bond angles, and dihedral angles, as well as information about intermolecular interactions in the crystal lattice.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR, would be crucial for confirming the chemical structure. Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy could provide insights into the through-space proximity of protons, helping to deduce the preferred conformation in solution.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the gas-phase and solution-phase structures and energetics of different conformers. A typical computational workflow would be:

-

Conformational Search: A systematic or stochastic search to identify all possible low-energy conformers.

-

Geometry Optimization: Optimization of the geometry of each conformer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

-

Relative Energy Calculation: To determine the relative stability of the different conformers.

-

Potential Energy Surface Scan: To map the energy landscape for rotation around key bonds and determine rotational barriers.

Conclusion

While direct experimental or computational data on the molecular structure and conformation of this compound is currently unavailable, a detailed qualitative understanding can be derived from the principles governing ortho-substituted benzoic acids. The conformation is expected to be a compromise between the steric repulsion of the ortho substituents, which favors a non-planar arrangement of the carboxylic acid group, and the potential for a stabilizing intramolecular hydrogen bond between the methoxy and carboxylic acid groups. Further experimental work, particularly X-ray crystallography and NMR spectroscopy, combined with DFT calculations, is necessary to provide a definitive quantitative description of its molecular structure. This guide provides a foundational understanding for researchers working with this and related molecules.

References

- 1. Ortho effect - Wikipedia [en.wikipedia.org]

- 2. The Ortho Effect of benzoic acids [mail.almerja.com]

- 3. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]

- 4. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

Technical Guide to the Spectroscopic Analysis of 2,3-Difluoro-6-methoxybenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, publicly accessible, experimentally-derived FTIR and Raman spectroscopic data for 2,3-Difluoro-6-methoxybenzoic acid are not available. This guide therefore provides detailed, generalized experimental protocols for the acquisition of such data and presents an analysis based on expected vibrational modes derived from analogous compounds and established spectroscopic principles.

Introduction

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzene ring with fluoro, methoxy, and carboxylic acid functional groups, suggests a rich vibrational spectrum that can be effectively characterized by Fourier-Transform Infrared (FTIR) and Raman spectroscopy. These techniques are cornerstones in the structural elucidation and quality control of organic compounds, providing a molecular fingerprint based on the vibrational modes of chemical bonds.

This document outlines the standard methodologies for acquiring FTIR and Raman spectra for a solid compound like this compound and provides a table of expected characteristic vibrational frequencies.

Experimental Protocols

The following sections describe standard procedures for obtaining high-quality FTIR and Raman spectra from a solid organic sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending.

Methodology 1: Attenuated Total Reflectance (ATR)

ATR is a common and convenient method for solid samples that requires minimal preparation.

-

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used. A background spectrum of the clean, empty ATR crystal is collected to subtract atmospheric and instrumental interferences.

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal. The infrared spectrum is then recorded, typically in the range of 4000–400 cm⁻¹. Multiple scans (e.g., 32-64) are averaged to improve the signal-to-noise ratio.

-

Cleaning: After analysis, the sample is removed, and the crystal is cleaned thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft tissue.

Methodology 2: Potassium Bromide (KBr) Pellet

This traditional transmission method involves dispersing the sample in a solid matrix that is transparent to infrared radiation.

-

Sample Preparation: Approximately 1-2 mg of the compound is finely ground with about 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle.[1]

-

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent or translucent pellet.[1]

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum (of air) is taken. The sample spectrum is then recorded over the 4000–400 cm⁻¹ range.

-

Post-Analysis: The pellet is removed and discarded.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing FTIR analysis. It is particularly sensitive to non-polar bonds.

-

Instrument Setup: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used. The instrument is calibrated using a standard material like silicon.

-

Sample Preparation: A small amount of the solid sample is placed in a suitable holder, such as a glass capillary tube or a well on a microscope slide.[2]

-

Data Acquisition: The laser is focused on the sample. The scattered light is collected and directed to the spectrometer. The spectrum is recorded as Raman shift in wavenumbers (cm⁻¹). The acquisition time and laser power are optimized to obtain a good signal without causing sample degradation or fluorescence.

-

Data Processing: The obtained spectrum may require baseline correction to remove fluorescence background and cosmic ray removal.

Predicted Spectroscopic Data

While experimental data is unavailable, the characteristic vibrational frequencies for this compound can be predicted based on the known frequencies of its constituent functional groups. These are summarized below.

Expected FTIR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Mode | Intensity | Notes |

| 3300–2500 | O-H stretch (Carboxylic Acid) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[3] |

| 3100–3000 | C-H stretch (Aromatic) | Medium-Weak | Characteristic of C-H bonds on the benzene ring.[4] |

| 2980–2850 | C-H stretch (Methoxy) | Medium | Asymmetric and symmetric stretching of the -OCH₃ group. |

| 1720–1680 | C=O stretch (Carboxylic Acid) | Strong, Sharp | A very prominent peak, characteristic of the carbonyl group in a carboxylic acid dimer.[3] |

| 1620–1580 | C=C stretch (Aromatic Ring) | Medium-Variable | Vibrations of the benzene ring skeleton. |

| 1480–1440 | C=C stretch (Aromatic Ring) | Medium-Variable | Vibrations of the benzene ring skeleton. |

| 1300–1200 | C-O stretch (Carboxylic Acid/Methoxy) | Strong | Coupling of C-O stretching and O-H in-plane bending. |

| 1250–1000 | C-F stretch | Strong | The exact position depends on the substitution pattern. |

| ~920 | O-H bend (Out-of-Plane) | Medium, Broad | Characteristic of hydrogen-bonded carboxylic acid dimers. |

Expected Raman Shifts

| Raman Shift (cm⁻¹) | Vibration Mode | Intensity | Notes |

| 3100–3050 | C-H stretch (Aromatic) | Medium | |

| 1620–1580 | C=C stretch (Aromatic Ring) | Strong | Aromatic ring vibrations are often strong in Raman spectra.[5] |

| ~1000 | Ring Breathing Mode (Aromatic) | Strong | A characteristic symmetric vibration of the substituted benzene ring.[6] |

| 1300–1200 | C-O stretch (Methoxy) | Medium | |

| 800-600 | C-F Bending/Ring Deformations | Medium | |

| < 600 | Lattice Vibrations | Variable | Low-frequency modes related to the crystal structure. |

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a compound like this compound is illustrated below. This process ensures data integrity, from initial sample handling to final structural confirmation.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. plus.ac.at [plus.ac.at]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. eng.uc.edu [eng.uc.edu]

- 5. researchgate.net [researchgate.net]

- 6. s-a-s.org [s-a-s.org]

Solubility Profile of 2,3-Difluoro-6-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,3-Difluoro-6-methoxybenzoic acid in common organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide focuses on qualitative solubility predictions based on the behavior of structurally similar compounds and outlines comprehensive experimental protocols for precise solubility determination.

Predicted Solubility Profile

Carboxylic acids, as a class, are generally soluble in less polar organic solvents such as ethers, alcohols, and benzene.[1] Their solubility in aqueous solutions tends to decrease with an increase in the length of the carbon chain.[2][3][4] For substituted benzoic acids, solubility is influenced by the nature and position of the substituents. For example, benzoic acid is readily soluble in organic solvents like benzene, carbon tetrachloride, acetone, and alcohols.[5] Another substituted benzoic acid, 2-Fluoro-5-formylbenzoic acid, demonstrates good solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF), with limited solubility in non-polar solvents like hexane and toluene.[6]

Based on these trends, this compound is expected to exhibit good solubility in a range of common organic solvents. A summary of the predicted qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The carboxylic acid group can form hydrogen bonds with the hydroxyl group of alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polarity of ketones is suitable for dissolving polar organic acids. |

| Esters | Ethyl Acetate | Soluble | Esters are effective solvents for many organic compounds, including carboxylic acids. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers can solvate the benzoic acid derivative through dipole-dipole interactions. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are capable of dissolving a wide range of organic compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble to Soluble | The aromatic ring of the benzoic acid derivative interacts favorably with aromatic solvents. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents are highly polar and are excellent solvents for a wide variety of organic compounds. |

| Non-polar Solvents | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the compound and these solvents limits solubility. |

| Water | Sparingly Soluble | While the carboxylic acid group can hydrogen bond with water, the overall organic structure limits aqueous solubility. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

- 1. medical.mu.edu.iq [medical.mu.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties of 2,3-Difluoro-6-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 2,3-Difluoro-6-methoxybenzoic acid, a key physical property for its characterization and application in research and development. Due to the absence of a reported boiling point in publicly available data, this document also outlines the standard experimental protocol for its determination, should it be required.

Core Physicochemical Data

| Property | Value | Source |

| Melting Point | 123.5-129.5 °C | [1][2] |

| 126-129 °C | [3] | |

| Boiling Point | Not Reported |

Experimental Protocols

While specific experimental details for the determination of the melting and boiling points of this compound are not published, the following standard methodologies are widely accepted for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A narrow melting point range is often indicative of a high degree of purity.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[5][6]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[5][6]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[4]

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the temperature approaches the expected melting point.[4]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire sample becomes liquid is the final melting point. This range is reported as the melting point.

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8] This method is suitable for determining the boiling point of a liquid organic compound.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. The liquid sample (a minimum of 5 mL is recommended) and a few boiling chips are placed in the distillation flask.[7]

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

Temperature Reading: The temperature is monitored, and the stable temperature reading during the distillation of the bulk of the liquid is recorded as the boiling point.[7]

-

Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on pressure.

Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of a melting point.

Caption: A flowchart of the experimental workflow for determining the melting point of a solid.

References

- 1. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. medpharma12.com [medpharma12.com]

- 6. byjus.com [byjus.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

Synthesis of "2,3-Difluoro-6-methoxybenzoic acid" precursor "2,3-Difluoro-6-methoxybenzaldehyde"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3-Difluoro-6-methoxybenzaldehyde, a key precursor for the synthesis of 2,3-Difluoro-6-methoxybenzoic acid and other valuable pharmaceutical intermediates. This document provides a comprehensive overview of a widely utilized synthetic route, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformation.

Introduction

2,3-Difluoro-6-methoxybenzaldehyde is a crucial building block in medicinal chemistry and drug development. Its structural features, including the presence of fluorine atoms and a methoxy group, can significantly influence the pharmacokinetic and pharmacodynamic properties of target molecules. The aldehyde functional group serves as a versatile handle for further chemical modifications, making this compound an important starting material for the synthesis of a wide range of biologically active compounds. This guide focuses on a high-yield, well-documented synthetic pathway for its preparation.

Synthetic Pathway Overview

The synthesis of 2,3-Difluoro-6-methoxybenzaldehyde is commonly achieved through the ortho-formylation of 3,4-difluoroanisole. This process involves a directed ortho-metalation (DoM) reaction using a strong lithium amide base, followed by quenching with an electrophilic formylating agent.

Reaction Scheme

An In-depth Technical Guide to 2,3-Difluoro-6-methoxybenzoic Acid Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Among these, 2,3-Difluoro-6-methoxybenzoic acid and its derivatives represent a promising class of compounds with significant potential in drug discovery. The strategic incorporation of fluorine atoms and a methoxy group onto the benzoic acid core profoundly influences the molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and structure-activity relationships of this compound derivatives and analogs. Detailed experimental protocols and diagrammatic representations of synthetic pathways are included to facilitate further research and development in this area.

Core Structure and Physicochemical Properties

This compound is a synthetically derived organic compound. The core structure consists of a benzene ring substituted with a carboxylic acid group, two fluorine atoms at positions 2 and 3, and a methoxy group at position 6.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| CAS Number | 773873-26-0 | [1] |

| Appearance | White to pale cream crystals or powder | |

| Melting Point | 123.5-129.5 °C | |

| SMILES | COC1=C(C(=C(C=C1)F)F)C(=O)O | [2] |

| InChIKey | MMTKYWQMCSZCGW-UHFFFAOYSA-N | [2] |

Synthesis of the Core Moiety and Its Precursor

The synthesis of this compound typically proceeds through the oxidation of its aldehyde precursor, 2,3-difluoro-6-methoxybenzaldehyde.

Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

A common and efficient method for the synthesis of 2,3-difluoro-6-methoxybenzaldehyde involves the ortho-lithiation of 3,4-difluoroanisole followed by formylation.

Experimental Protocol: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde [3]

-

Materials:

-

3,4-Difluoroanisole

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine (if using LDA)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Petroleum ether

-

-

Procedure:

-

Under an inert nitrogen atmosphere, a solution of diisopropylamine in anhydrous THF is cooled to -75 °C.

-

An equimolar amount of n-butyllithium is added dropwise to generate lithium diisopropylamide (LDA) in situ. The mixture is stirred for 30 minutes at this temperature.

-

A solution of 3,4-difluoroanisole in anhydrous THF is added slowly to the LDA solution, maintaining the temperature at -75 °C. The reaction mixture is stirred for 1 hour.[3]

-

Dry N,N-dimethylformamide (DMF) is then added dropwise, and the mixture is stirred for an additional 10 minutes at -70 °C.[3]

-

The reaction is quenched by the addition of acetic acid and then water, allowing the temperature to warm to 10 °C.

-

The product is extracted with diethyl ether. The combined organic layers are washed sequentially with water, dilute hydrochloric acid, and brine.[3]

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as an oil, which may crystallize upon standing.[3]

-

Purification is achieved by recrystallization from a mixture of diethyl ether and petroleum ether to afford 2,3-difluoro-6-methoxybenzaldehyde as a solid.[3]

-

Diagram 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

Caption: Synthetic workflow for 2,3-Difluoro-6-methoxybenzaldehyde.

Oxidation to this compound

The synthesized aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents.

Experimental Protocol: Oxidation of 2,3-Difluoro-6-methoxybenzaldehyde

-

Materials:

-

2,3-Difluoro-6-methoxybenzaldehyde

-

Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone)

-

Acetone (if using Jones reagent)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure (using Jones Reagent):

-

Dissolve 2,3-difluoro-6-methoxybenzaldehyde in acetone and cool the solution in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the color will change from orange to green/brown.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the excess oxidant by adding a small amount of isopropanol or a saturated solution of sodium bisulfite until the color persists as green.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

Further purification can be achieved by recrystallization.

-

Diagram 2: Oxidation to the Core Benzoic Acid

Caption: Oxidation of the aldehyde to the carboxylic acid.

Derivatives and Analogs: Synthesis and Potential Applications

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, including amides and esters. These derivatives are of significant interest in drug discovery due to the prevalence of amide and ester functionalities in biologically active molecules.

Amide Derivatives

Amide bond formation is a fundamental transformation in medicinal chemistry. Amides of this compound can be synthesized by reacting the carboxylic acid with a variety of primary and secondary amines using standard peptide coupling reagents.

Experimental Protocol: General Amide Synthesis

-

Materials:

-

This compound

-

Desired amine (primary or secondary)

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM or DMF.

-

Add the coupling agent (e.g., 1.1 equivalents of HATU) and the base (e.g., 2.0 equivalents of DIPEA).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the desired amine (1.0 equivalent).

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Diagram 3: General Amide Synthesis Workflow

Caption: Workflow for the synthesis of amide derivatives.

Ester Derivatives

Esterification of this compound can be achieved through various methods, including Fischer esterification with an alcohol under acidic conditions.

Experimental Protocol: General Ester Synthesis (Fischer Esterification)

-

Materials:

-

This compound

-

Desired alcohol (R-OH)

-

Concentrated sulfuric acid (catalytic amount)

-

Anhydrous solvent (e.g., Toluene)

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound in an excess of the desired alcohol or in an inert solvent like toluene with a slight excess of the alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the ester with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

-

Purify by column chromatography or distillation.

-

Potential Therapeutic Applications and Structure-Activity Relationships (SAR)

While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the broader class of fluorinated benzoic acids has shown significant promise in various therapeutic areas. The unique electronic properties conferred by the fluorine and methoxy substituents suggest that these compounds could be potent and selective modulators of various biological targets.

Potential as Enzyme Inhibitors

The electron-withdrawing nature of the fluorine atoms can influence the pKa of the carboxylic acid and enhance interactions with enzyme active sites.

-

Kinase Inhibition: Many kinase inhibitors incorporate a hinge-binding motif, often involving a substituted aromatic ring. The fluoro and methoxy groups can be tailored to optimize interactions within the ATP-binding pocket of various kinases.

-

Phosphatase Inhibition: Fluorinated benzoic acid derivatives have been explored as inhibitors of protein tyrosine phosphatases (PTPs), such as PTP-MEG2, which are implicated in metabolic disorders like type 2 diabetes.

Anti-inflammatory and Anti-cancer Potential

Substituted benzoic acids have been investigated for their anti-inflammatory and anti-cancer properties. The modulation of inflammatory pathways and the inhibition of cancer cell proliferation are key areas of interest. Patents suggest the use of benzoic acid derivatives in treating cancer, potentially by targeting DNA repair pathways or acting as agonists of xenobiotic receptors.[4]

Diagram 4: Hypothetical Signaling Pathway Modulation

Caption: Potential inhibition of a kinase signaling pathway.

Future Directions

The scaffold of this compound presents a fertile ground for further exploration in medicinal chemistry. Future research should focus on:

-

Synthesis of diverse libraries: Creating a broad range of amide and ester derivatives with various substituents to explore the structure-activity relationship in detail.

-

Screening against a panel of therapeutic targets: Evaluating the synthesized compounds against kinases, phosphatases, and other enzymes implicated in cancer and inflammatory diseases.

-

In-depth biological characterization: For promising hits, conducting detailed in vitro and in vivo studies to elucidate their mechanism of action and assess their therapeutic potential.

-

Optimization of pharmacokinetic properties: Modifying the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

Conclusion

This compound is a valuable building block for the development of novel therapeutic agents. Its unique substitution pattern offers opportunities to fine-tune the pharmacological properties of its derivatives. The synthetic routes outlined in this guide provide a practical framework for accessing a variety of analogs. While further research is needed to fully elucidate the biological activities of this class of compounds, the existing knowledge on related fluorinated benzoic acids suggests a high potential for the discovery of new and effective drugs for a range of diseases. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of this promising chemical scaffold.

References

- 1. US6787161B2 - Anti-cancer compounds - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]

Review of literature on polysubstituted benzoic acids

An In-depth Technical Guide on Polysubstituted Benzoic Acids for Researchers, Scientists, and Drug Development Professionals

Introduction

Polysubstituted benzoic acids are a class of organic compounds that feature a benzene ring attached to a carboxyl group and multiple other substituents. This versatile scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules.[1][2] The nature, number, and position of the substituents on the benzoic acid core profoundly influence the molecule's physicochemical properties and its interactions with biological targets.[1][3] This guide provides a comprehensive review of the literature on polysubstituted benzoic acids, covering their synthesis, characterization, and diverse biological applications, with a focus on their therapeutic potential.

Synthesis of Polysubstituted Benzoic Acids

The synthesis of polysubstituted benzoic acids can be achieved through various chemical transformations. Common strategies include the oxidation of substituted toluenes, electrophilic aromatic substitution on benzoic acid itself, and functional group interconversions.[2][4][5]

Key Synthetic Methodologies:

-

Oxidation of Toluene Derivatives: The liquid-phase oxidation of substituted toluenes using catalysts like cobalt or manganese naphthenates is a major industrial method for producing benzoic acids.[5][6]

-

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of alkyl and acyl groups onto the aromatic ring, which can be followed by oxidation of the alkyl group to a carboxylic acid.[7]

-

Nitration and Halogenation: The introduction of nitro and halogen groups can be achieved through electrophilic aromatic substitution. The nitro group can subsequently be reduced to an amino group, providing a versatile handle for further functionalization.[8]

-

Hydrolysis of Nitriles and Amides: Substituted benzonitriles and benzamides can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acids.[2]

-

Grignard Reaction: The carboxylation of a Grignard reagent formed from a substituted bromobenzene is a convenient laboratory-scale synthesis.[2]

Spectroscopic Characterization

The structural elucidation of polysubstituted benzoic acids relies heavily on various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the characteristic carbonyl (C=O) stretching vibration of the carboxylic acid group, typically found in the region of 1680-1710 cm⁻¹. The O-H stretch of the carboxyl group appears as a broad band between 2500 and 3300 cm⁻¹. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment of the protons on the aromatic ring and the substituents. The acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift (δ 10-13 ppm). ¹³C NMR spectroscopy is useful for identifying the carbon signals of the carboxyl group (δ 165-185 ppm) and the aromatic carbons.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for determining the elemental composition of polysubstituted benzoic acids. Fragmentation patterns observed in tandem mass spectrometry can help in identifying the positions of the substituents.[11]

-

Raman Spectroscopy: Raman spectroscopy, often coupled with density functional theory (DFT) calculations, can provide insights into the vibrational modes and the influence of non-bonded interactions, such as hydrogen bonding, in the crystalline state.[3]

Biological Activities and Therapeutic Potential

Polysubstituted benzoic acids exhibit a remarkable diversity of biological activities, making them attractive scaffolds for drug discovery.

Table 1: Summary of Biological Activities of Polysubstituted Benzoic Acids

| Biological Activity | Target/Mechanism of Action | Example Compound(s) | Reference(s) |

| Anticancer | Inhibition of tyrosine kinase domains, Histone Deacetylase (HDAC) inhibition, induction of apoptosis. | Substituted thiocyanate benzoic acids, 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid. | [12][13][14] |

| Antimicrobial | Disruption of microbial cell membranes, inhibition of essential enzymes. The activity often increases with the lipophilicity of the substituents. | p-hydroxybenzoic acid and its esters (parabens), Orsellinic acid. | [15] |

| Anti-inflammatory | Neutralization of venom-induced inflammation. | 2-hydroxy-4-methoxy benzoic acid. | [2] |

| Antiviral | The ester derivatives often show higher activity than the corresponding acids. | Propyl gallate. | [15] |

| Enzyme Inhibition | Competitive inhibition of protein phosphatases like Slingshot (SSH). | (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3). | [16] |

| Proteostasis Modulation | Activation of the ubiquitin-proteasome (UPP) and autophagy-lysosome pathways (ALP). | 3-chloro-4-methoxybenzoic acid. | [17] |

| Antitubercular | Prodrugs that are activated within mycobacteria. Activity is influenced by the pKa of the acid. | Esters of substituted benzoates, particularly 3,5-dinitrobenzoates. | [18] |

Experimental Protocols

General Synthesis of a Polysubstituted Benzoic Acid Derivative (Example: 2-chloro-4-fluoro-5-nitrobenzoic acid)

This protocol is adapted from a patented procedure.[8]

-

Nitration of 2-chloro-4-fluorobenzotrichloride:

-

A mixture of sulfuric acid and nitric acid is prepared and cooled to 0-10°C.

-

2-chloro-4-fluorobenzotrichloride is added portionwise while maintaining the temperature.

-

The reaction is stirred for an additional 2 hours.

-

The reaction mixture is poured into an ice/water mixture, leading to the precipitation of a white solid.

-

The solid is extracted with dichloromethane.

-

The organic phase is washed with sodium bicarbonate solution, dried over magnesium sulfate, filtered, and the solvent is evaporated to yield 2-chloro-4-fluoro-5-nitrobenzotrichloride.

-

-

Hydrolysis to the Benzoic Acid:

-

The purified 2-chloro-4-fluoro-5-nitrobenzotrichloride is heated to 100-110°C.

-

The reaction progress is monitored for the formation of a white solid product over approximately 3 hours.

-

The reaction mixture is cooled to about 50°C and diluted with water.

-

The product is extracted with ethyl acetate.

-

The organic phase is washed with water.

-

Evaporation of the solvent yields the final product, 2-chloro-4-fluoro-5-nitrobenzoic acid, as a white solid.

-

General Procedure for Spectroscopic Analysis

This protocol is based on common analytical practices described in the literature.[3][9]

-

Sample Preparation:

-

For FTIR spectroscopy , a small amount of the solid sample is mixed with KBr powder and pressed into a pellet.

-

For NMR spectroscopy , the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

For Mass Spectrometry , the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) for infusion or injection into the instrument.

-

-

Data Acquisition:

-

FTIR spectra are typically recorded over the range of 4000-400 cm⁻¹.

-

¹H and ¹³C NMR spectra are acquired on a spectrometer of appropriate field strength (e.g., 400 or 500 MHz for ¹H).

-

High-resolution mass spectra are obtained using techniques such as electrospray ionization (ESI).

-

-

Data Analysis:

-

The acquired spectra are analyzed to identify characteristic peaks and chemical shifts corresponding to the functional groups and the overall structure of the molecule.

-

Signaling Pathways and Experimental Workflows

Slingshot Phosphatase Signaling Pathway in Cytoskeleton Dynamics

Polysubstituted benzoic acid derivatives have been identified as inhibitors of the Slingshot (SSH) family of protein phosphatases.[16] SSH plays a crucial role in regulating cytoskeleton dynamics by dephosphorylating and activating cofilin, an actin-depolymerizing factor. Inhibition of SSH can therefore impact cell migration.[16]

Caption: Inhibition of the Slingshot (SSH) signaling pathway by a polysubstituted benzoic acid derivative.

Experimental Workflow for Screening Anticancer Activity

The evaluation of novel polysubstituted benzoic acid derivatives for anticancer activity typically follows a standardized workflow, starting with in vitro assays and potentially progressing to in vivo studies.

Caption: A typical experimental workflow for the evaluation of anticancer properties of novel compounds.

Polysubstituted benzoic acids represent a privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities. The continuous development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships are crucial for unlocking their full therapeutic potential. This guide has provided an overview of the key aspects of polysubstituted benzoic acid research, from their synthesis and characterization to their biological evaluation, to aid researchers and professionals in the field of drug development. The insights and protocols presented herein are intended to serve as a valuable resource for the design and discovery of next-generation therapeutics based on this versatile chemical motif.

References

- 1. benchchem.com [benchchem.com]

- 2. ymerdigital.com [ymerdigital.com]

- 3. ias.ac.in [ias.ac.in]

- 4. CN104447271A - Method for synthesizing benzoic acid through alcohol catalysis under condition of illumination - Google Patents [patents.google.com]

- 5. Preparation and Synthesis Method of Benzoic Acid_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. CN101142168B - Method for preparing benzoic acid derivatives through novel synthetic intermediates - Google Patents [patents.google.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. scribd.com [scribd.com]

- 11. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. preprints.org [preprints.org]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Difluoro-6-methoxybenzoic acid: Safety, Handling, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and scientific applications of 2,3-Difluoro-6-methoxybenzoic acid. This fluorinated aromatic carboxylic acid is a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies. This document outlines its chemical properties, safety protocols, and its role in the synthesis of potent inhibitors of the MLL-menin interaction, a critical target in acute myeloid leukemia.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 773873-26-0 |

| Molecular Formula | C₈H₆F₂O₃ |

| Molecular Weight | 188.13 g/mol |

| Purity | Typically ≥97% or ≥98% |

| Storage Conditions | Room temperature, in a cool, dry place |

Safety and Handling

General Safety Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Emergency Procedures:

| Situation | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions.

Spill and Leakage Procedures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Do not let product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Role in Drug Development: MLL-Menin Interaction Inhibitors

This compound is a crucial starting material in the synthesis of small molecule inhibitors targeting the protein-protein interaction between Mixed Lineage Leukemia (MLL) and Menin.[1][2] This interaction is a key driver in certain types of acute leukemia, particularly those with MLL gene rearrangements.[1][2]

The MLL-menin complex is essential for the expression of oncogenic genes, such as HOXA9 and MEIS1, which block hematopoietic differentiation and promote leukemic cell proliferation.[3][4] Inhibitors synthesized from this compound are designed to disrupt this interaction, leading to the downregulation of these target genes and inducing differentiation of leukemic cells.[4]

Below is a diagram illustrating the MLL-menin signaling pathway and the therapeutic intervention point.

Caption: MLL-Menin signaling pathway and the point of therapeutic intervention.

Experimental Protocols

While specific, detailed protocols for the synthesis and analysis of this compound are not widely published, a general synthetic approach and a protocol for its use in the synthesis of MLL-menin inhibitors are described in the literature.

Synthesis of this compound (General Method)

A common method for the preparation of this compound involves the oxidation of the corresponding aldehyde.

Reaction Scheme:

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Synthesis of a Menin-MLL Inhibitor Intermediate

The following protocol is adapted from patent literature and describes the use of this compound in an amide coupling reaction.[5]

Materials:

-

This compound

-

Diisopropylamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Dichloromethane (DCM)

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a mixture of this compound (1.0 eq) and diisopropylamine (1.5 eq) in dichloromethane, add HATU (2.4 eq) under ice cooling.

-

Stir the mixture at room temperature for 5 hours.

-

Add water to the reaction mixture and extract with ethyl acetate.

-

Wash the organic layer with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by chromatography.

Experimental Workflow for Inhibitor Synthesis:

Caption: Workflow for the synthesis of a Menin-MLL inhibitor intermediate.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Mass Spectrometry (MS): Used to confirm the molecular weight.

This guide provides a foundational understanding of this compound for professionals in the field of drug discovery and development. As with any chemical reagent, it is imperative to consult the most current safety and handling information from the supplier before use.

References

- 1. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 2. CN103382159A - Venlafaxine hydrochloride preparation method - Google Patents [patents.google.com]

- 3. CN105523904A - Method for preparing 3,4-difluoroanisole - Google Patents [patents.google.com]

- 4. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine - Google Patents [patents.google.com]

- 5. CN103804300A - The method of synthesizing and refining ionic liquid [E1Mim2][NTf2] - Google Patents [patents.google.com]

In-depth Technical Guide: 2,3-Difluoro-6-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-methoxybenzoic acid, a fluorinated aromatic carboxylic acid, represents a chemical scaffold of interest in medicinal chemistry and materials science. Its structural features, including the presence of two fluorine atoms and a methoxy group on the benzoic acid core, suggest potential for unique physicochemical and biological properties. Fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical identity, physicochemical properties, a proposed synthetic route, and a general workflow for the characterization of such novel compounds.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 773873-26-0 |

| Molecular Formula | C₈H₆F₂O₃ |

| Molecular Weight | 188.13 g/mol |

| Canonical SMILES | COC1=C(C(=C(C=C1)F)F)C(=O)O |

| InChI | InChI=1S/C8H6F2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12) |

| InChIKey | MMTKYWQMCSZCGW-UHFFFAOYSA-N |

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Appearance | White to pale cream crystals or powder | Thermo Scientific Chemicals[1][2] |

| Melting Point | 123.5-129.5 °C | Thermo Scientific Chemicals[2] |

| XlogP (Predicted) | 1.6 | PubChem[3] |

| Monoisotopic Mass | 188.0285 Da | PubChem[3] |

Table 3: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 189.03578 | 131.4 |

| [M+Na]⁺ | 211.01772 | 141.7 |

| [M-H]⁻ | 187.02122 | 132.2 |

| [M+NH₄]⁺ | 206.06232 | 151.0 |

| [M+K]⁺ | 226.99166 | 139.8 |

| Data sourced from PubChem[3] |

Synthesis and Experimental Protocols

Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde (Precursor)

This protocol is adapted from the procedure found on ChemicalBook.

Experimental Protocol:

-

A 2 M solution of lithium diisopropylamide (LDA) in THF/n-heptane (171 mL, 341 mmol) is further diluted with 250 mL of dry tetrahydrofuran (THF) under a nitrogen atmosphere.

-

The solution is cooled to -75 °C.

-

A solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in 100 mL of anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -75 °C. The mixture is stirred for 1 hour.

-

Dry N,N-dimethylformamide (DMF) (27.6 mL, 358 mmol) is then added dropwise, and stirring is continued for 10 minutes at -70 °C.

-

Upon completion of the reaction, 30 mL of acetic acid and 400 mL of water are added, and the mixture is warmed to 10 °C.

-

The product is extracted with diethyl ether (2 x 300 mL).

-

The combined organic phases are washed sequentially with water (250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield a red to orange oil, which crystallizes upon standing.

-

The crude product is purified by recrystallization from ether/petroleum ether (40-60 °C) to afford 2,3-difluoro-6-methoxybenzaldehyde.

Proposed Synthesis of this compound via Pinnick Oxidation

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer, dissolve 2,3-difluoro-6-methoxybenzaldehyde (1 equivalent) in tert-butanol.

-

Add 2-methyl-2-butene (a scavenger, typically 4-5 equivalents).

-

In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 equivalents) in water.

-